molecular formula C11H14N4O B11788489 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11788489
M. Wt: 218.26 g/mol
InChI Key: QOPTVRUWYHNYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 2098010-00-3) is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a cyclopropyl group at position 2 and a 2-aminoethyl side chain at position 3. Its molecular formula is C₁₀H₁₃N₅O, with a molecular weight of 219.243 g/mol . The aminoethyl group enhances solubility in polar solvents and may facilitate salt formation (e.g., HCl or TFA salts), a common strategy to improve pharmacokinetics .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C11H14N4O/c12-3-4-14-5-6-15-10(11(14)16)7-9(13-15)8-1-2-8/h5-8H,1-4,12H2

InChI Key

QOPTVRUWYHNYPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN(C(=O)C3=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-aminopyrazine with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is versatile, with modifications at positions 2 and 5 significantly altering biological and physicochemical properties. Key analogues include:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Study
5-(2-Aminoethyl)-2-cyclopropyl- (Target) Cyclopropyl 2-Aminoethyl 219.243 Research compound; potential protease inhibition 2098010-00-3
RA-0002034 (1) 2-Ethoxyphenyl β-Amidomethyl vinyl sulfone N/A Covalent cysteine protease inhibitor; antiviral lead
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) 2-Ethoxyphenyl Methylsulfonylmethyl N/A Cyclized product of RA-0002034; poor prodrug candidate
5-(2-Aminoethyl)-2-phenyl- Phenyl 2-Aminoethyl N/A Higher lipophilicity; reduced solubility 1710845-86-5
2-Ferrocenyl derivatives Ferrocenyl Alkyl chains ~450–500 Organometallic bioactivity; anticancer potential

Key Comparative Insights

Substituent Effects on Reactivity and Stability Cyclopropyl vs. However, it may also limit ring-opening reactions critical for prodrug activation (e.g., compared to RA-0002034, which cyclizes to form dihydropyrazolo derivatives under physiological conditions) . Aminoethyl vs. Vinyl Sulfone: The aminoethyl side chain enhances solubility and salt formation, whereas RA-0002034’s vinyl sulfone moiety enables covalent cysteine protease inhibition but suffers from rapid clearance in vivo .

Pharmacokinetic and Prodrug Potential RA-0002034 (1) exhibits poor pharmacokinetics due to high clearance, prompting exploration of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2) as prodrugs. In contrast, phenylsulfonamide-substituted analogues (e.g., compound 8) demonstrate partial reversibility, releasing bioactive acyclic forms .

Biological Activity Antiviral Activity: RA-0002034 inhibits alphavirus nsP2 proteases, but its cyclic derivative (2) lacks antiviral activity due to irreversible cyclization . Anticancer Potential: Ferrocenyl-substituted derivatives exhibit redox-mediated cytotoxicity, a property absent in the target compound .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for RA-0002034, involving coupling of pyrazole carboxylic acids with amine derivatives (e.g., TBTU-mediated amidation) . However, introducing the cyclopropyl group may require specialized reagents or protective strategies.

Biological Activity

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound notable for its unique structure, which includes a cyclopropyl group and an aminoethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing pharmacological agents.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄N₄O
  • CAS Number : 413620-37-8
  • Molecular Weight : 218.25 g/mol

The compound's structure contributes to its distinctive chemical properties, which may influence its biological activity. The pyrazolo[1,5-a]pyrazin framework is particularly known for various pharmacological applications.

Potential Pharmacological Effects

Research indicates that compounds with a pyrazolo[1,5-a]pyrazin core exhibit several biological activities, including:

  • Anticancer Activity : Similar compounds have shown promise in cancer treatment by inhibiting tumor growth.
  • Anti-inflammatory Properties : The structural characteristics may allow for interactions with inflammatory pathways.
  • Kinase Inhibition : Some derivatives have been studied for their ability to inhibit specific kinases, which play crucial roles in cell signaling.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study exploring pyrazolo[1,5-a]pyrazin derivatives found that certain modifications led to enhanced anticancer properties. For example, compounds that retained the pyrazin core while varying substituents exhibited IC₅₀ values indicating effective inhibition of cancer cell proliferation.
  • Kinase Inhibition :
    • Research on kinase inhibitors revealed that modifications in the pyrazolo structure can significantly alter potency. A derivative structurally similar to 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one showed selective inhibition of AAK1 (adaptor-associated kinase 1), highlighting the potential for targeted therapeutic applications.
  • Anti-inflammatory Effects :
    • Studies on related pyrazole derivatives indicated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one may also exhibit similar properties pending further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidineStructureExhibits potent anti-inflammatory activity.
4-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidineStructureKnown for selective kinase inhibition.
2-(4-Fluorophenyl)imidazo[1,2-b]pyridazineStructureDisplays anticancer properties similar to pyrazole derivatives.

The unique combination of cyclopropyl and aminoethyl groups in 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one may confer distinct pharmacological properties compared to these related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.